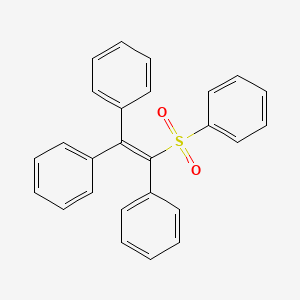
1,2,2-Triphenylethenylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Triphenylethenylsulfonylbenzene is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, along with three phenyl groups attached to an ethylene moiety. The compound’s molecular formula is C26H20O2S, and it has a molecular weight of approximately 396.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triphenylethenylsulfonylbenzene typically involves the reaction of triphenylethylene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triphenylethenylsulfonylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Scientific Research Applications
1,2,2-Triphenylethenylsulfonylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2-Triphenylethenylsulfonylbenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,2-Triphenylethylene: Similar structure but lacks the sulfonyl group.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylsulfone: Contains two phenyl groups attached to a sulfone moiety.
Uniqueness
1,2,2-Triphenylethenylsulfonylbenzene is unique due to the presence of both the sulfonyl group and the ethylene moiety, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
41946-66-1 |
|---|---|
Molecular Formula |
C26H20O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H20O2S/c27-29(28,24-19-11-4-12-20-24)26(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI Key |
LRKIMQMCYNSPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


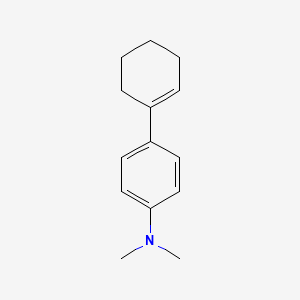
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
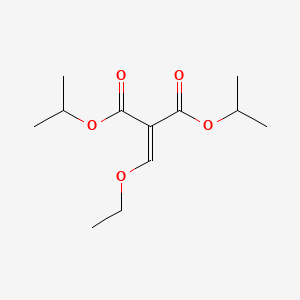

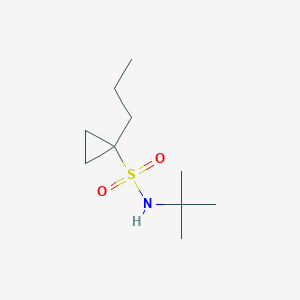
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

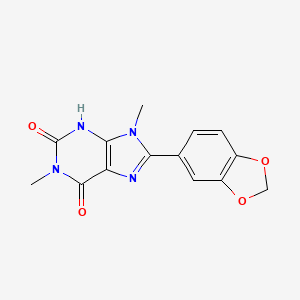

![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
